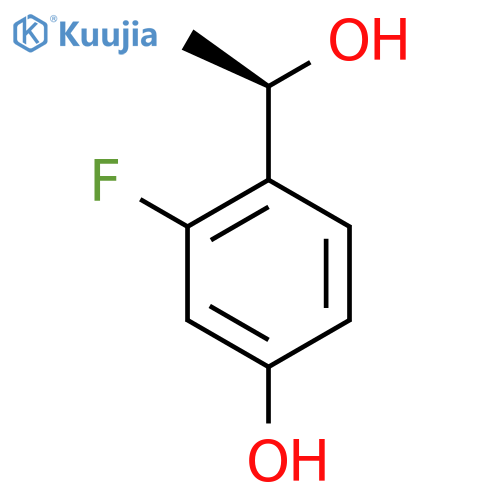Cas no 1690075-35-4 (3-fluoro-4-(1R)-1-hydroxyethylphenol)

1690075-35-4 structure
商品名:3-fluoro-4-(1R)-1-hydroxyethylphenol
3-fluoro-4-(1R)-1-hydroxyethylphenol 化学的及び物理的性質
名前と識別子
-
- 3-fluoro-4-(1R)-1-hydroxyethylphenol
- 3-fluoro-4-[(1R)-1-hydroxyethyl]phenol
- EN300-1849766
- 1690075-35-4
-
- インチ: 1S/C8H9FO2/c1-5(10)7-3-2-6(11)4-8(7)9/h2-5,10-11H,1H3/t5-/m1/s1
- InChIKey: QCTBLRREIFDKIJ-RXMQYKEDSA-N
- ほほえんだ: FC1C=C(C=CC=1[C@@H](C)O)O
計算された属性
- せいみつぶんしりょう: 156.05865769g/mol
- どういたいしつりょう: 156.05865769g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 129
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.2
- トポロジー分子極性表面積: 40.5Ų
3-fluoro-4-(1R)-1-hydroxyethylphenol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1849766-2.5g |
3-fluoro-4-[(1R)-1-hydroxyethyl]phenol |
1690075-35-4 | 2.5g |
$2211.0 | 2023-06-02 | ||
| Enamine | EN300-1849766-1g |
3-fluoro-4-[(1R)-1-hydroxyethyl]phenol |
1690075-35-4 | 1g |
$0.0 | 2023-09-19 | ||
| Enamine | EN300-1849766-5.0g |
3-fluoro-4-[(1R)-1-hydroxyethyl]phenol |
1690075-35-4 | 5g |
$3273.0 | 2023-06-02 | ||
| Enamine | EN300-1849766-0.25g |
3-fluoro-4-[(1R)-1-hydroxyethyl]phenol |
1690075-35-4 | 0.25g |
$1038.0 | 2023-06-02 | ||
| Enamine | EN300-1849766-1.0g |
3-fluoro-4-[(1R)-1-hydroxyethyl]phenol |
1690075-35-4 | 1g |
$1129.0 | 2023-06-02 | ||
| Enamine | EN300-1849766-0.5g |
3-fluoro-4-[(1R)-1-hydroxyethyl]phenol |
1690075-35-4 | 0.5g |
$1084.0 | 2023-06-02 | ||
| Enamine | EN300-1849766-10.0g |
3-fluoro-4-[(1R)-1-hydroxyethyl]phenol |
1690075-35-4 | 10g |
$4852.0 | 2023-06-02 | ||
| Enamine | EN300-1849766-0.1g |
3-fluoro-4-[(1R)-1-hydroxyethyl]phenol |
1690075-35-4 | 0.1g |
$993.0 | 2023-06-02 | ||
| Enamine | EN300-1849766-0.05g |
3-fluoro-4-[(1R)-1-hydroxyethyl]phenol |
1690075-35-4 | 0.05g |
$948.0 | 2023-06-02 |
3-fluoro-4-(1R)-1-hydroxyethylphenol 関連文献
-
Xiaoting Yu,Xu Jia,Xiaolong Yang,Weisheng Liu,Wenwu Qin RSC Adv., 2014,4, 23571-23579
-
Wei Cui,Ruijie Zhu,Yong Zheng,Qifeng Mu,Menghan Pi,Rong Ran J. Mater. Chem. A, 2021,9, 9706-9718
-
3. Synthesis of benzyl sulfides via substitution reaction at the sulfur of phosphinic acid thioesters†Yoshitake Nishiyama,Takamitsu Hosoya,Suguru Yoshida Chem. Commun., 2020,56, 5771-5774
-
Jingjing Chang,Kok Leong Chang,Chunyan Chi,Jie Zhang J. Mater. Chem. C, 2014,2, 5397-5403
1690075-35-4 (3-fluoro-4-(1R)-1-hydroxyethylphenol) 関連製品
- 2411240-61-2(N-(1-cyano-2-phenylethyl)prop-2-enamide)
- 503537-97-1(4-bromooct-1-ene)
- 1250552-15-8(N-cyclooctyl-1-methylpyrrolidin-3-amine)
- 2137483-87-3(tert-butyl N-(2-{[2-(dimethylamino)ethyl](ethyl)amino}-4-hydroxycyclohexyl)carbamate)
- 2137570-97-7(9-cyclobutyl-2-propyl-5H,6H,7H,8H,9H-imidazo[1,2-a][1,4]diazepine)
- 2877638-15-6(2-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyridine)
- 383142-93-6(4-2-(Benzyloxy)Phenyl-1,3-Thiazole-2-Carbaldehyde)
- 2101197-37-7(1-isopropyl-5-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-3-amine)
- 147011-81-2(N3,N5-Dimethyl-1H-pyrazole-3,5-dicarboxamide)
- 339026-82-3(1H-Imidazo[4,5-b]pyridine, 2-(4-methylphenyl)-1-(phenylmethoxy)-)
推奨される供給者
Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量
